molecular formula C12H11BrN6 B2586187 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile CAS No. 2415491-94-8

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B2586187
CAS No.: 2415491-94-8
M. Wt: 319.166
InChI Key: GNXYOSQNMQYPGE-UHFFFAOYSA-N
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Description

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an azetidine ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, azetidine ring, and pyrazole moiety. This structural complexity provides it with unique chemical and biological properties that are not found in simpler analogs .

Biological Activity

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₂H₁₅BrN₄
  • Molecular Weight : 313.19 g/mol
  • CAS Number : 2548981-67-3

The compound features a pyrazole ring, an azetidine moiety, and a carbonitrile group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Preparation of 4-bromo-1H-pyrazole : This is synthesized through bromination of pyrazole derivatives.
  • Formation of Azetidine Derivative : The azetidine ring is formed via cyclization reactions.
  • Final Coupling Reaction : Reacting the azetidine derivative with the prepared pyrazole under controlled conditions yields the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole derivatives have shown significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The incorporation of bromine in the pyrazole ring enhances cytotoxicity, suggesting a structure-dependent activity .

The biological activity of this compound is believed to involve:

  • Inhibition of Key Enzymes : It may inhibit kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to cell death.

Anti-inflammatory and Antibacterial Properties

In addition to its antitumor effects, pyrazole derivatives have demonstrated anti-inflammatory and antibacterial activities. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the azetidine moiety significantly influence biological activity. For example:

  • Bromination : The presence of bromine enhances cytotoxic effects.
  • Substituents on Azetidine : Different functional groups on the azetidine ring can modulate the compound's efficacy against specific targets.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives:

  • Combination Therapy with Doxorubicin : A study found that combining pyrazole derivatives with doxorubicin resulted in a synergistic effect against MDA-MB-231 cells, indicating potential for enhanced therapeutic strategies .
  • Antifungal Activity : In vitro tests showed that certain pyrazole derivatives exhibited antifungal properties against various phytopathogenic fungi, further expanding their applicability in medicinal chemistry .

Properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6/c13-10-4-17-19(8-10)7-9-5-18(6-9)12-11(3-14)15-1-2-16-12/h1-2,4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXYOSQNMQYPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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